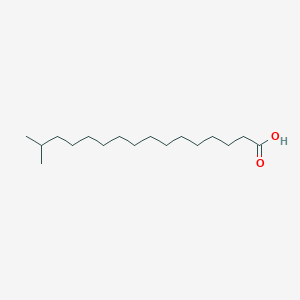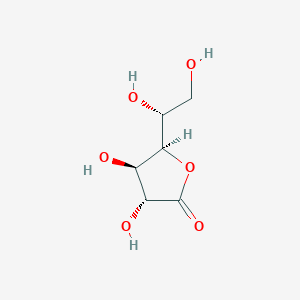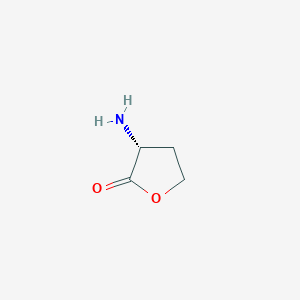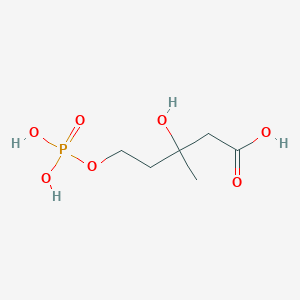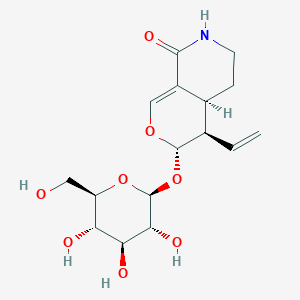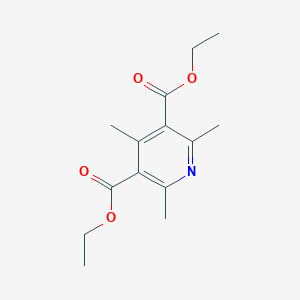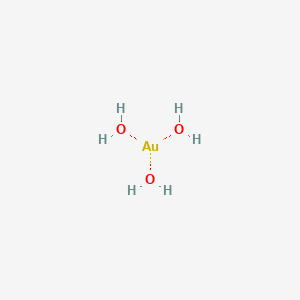
Iodocyclopentane
Übersicht
Beschreibung
Iodocyclopentane, also known as Cyclopentyl iodide, is a chemical compound with the molecular formula C5H9I . It is used in laboratory settings .
Synthesis Analysis
Iodocyclopentane can be synthesized from alkyl iodides and diazonium salts via a halogen-atom transfer process . This transformation employs Cs2CO3 to promote the halogen-atom transfer process under transition-metal-free reaction conditions .Molecular Structure Analysis
The molecular structure of Iodocyclopentane includes the arrangement of atoms and the chemical bonds that hold the atoms together. The Iodocyclopentane molecule contains a total of 15 bond(s). There are 6 non-H bond(s) and 1 five-membered ring(s) .Chemical Reactions Analysis
Iodocyclopentane can participate in various chemical reactions. For instance, it can be involved in the formation of C-N bonds, which are significant in organic chemistry due to the universal applications of amines in pharmaceuticals, materials, and agrochemicals .Physical And Chemical Properties Analysis
Iodocyclopentane has a density of 1.7±0.1 g/cm3, a boiling point of 166.5±9.0 °C at 760 mmHg, and a vapour pressure of 2.3±0.3 mmHg at 25°C . It has a molar refractivity of 36.1±0.4 cm3, and its polarizability is 14.3±0.5 10-24 cm3 .Wissenschaftliche Forschungsanwendungen
Resonance Raman Study of Iodocyclopentane : Zheng, Lee, and Phillips (1999) investigated the A-band short-time photodissociation dynamics of axial and equatorial conformers of iodocyclopentane. Their study provides insights into the conformation-dependent C-I bond cleavage process in iodocyclopentane (Zheng, Lee, & Phillips, 1999).
Bicyclo[1.1.1]pentan-1-amine Synthesis from 1-Azido-3-Iodobicyclo[1.1.1]pentane : Goh et al. (2014) described a new route to synthesize bicyclo[1.1.1]pentan-1-amine, emphasizing the use of 1-azido-3-iodobicyclo[1.1.1]pentane, an iodocyclopentane derivative (Goh et al., 2014).
Iodobenzene-Catalyzed Cyclization of δ-Alkynyl β-Ketoesters : Rodríguez and Moran (2011) explored the use of iodobenzene in catalyzing the cyclization of δ-alkynyl β-ketoesters, indirectly suggesting applications of related iodocyclopentane compounds (Rodríguez & Moran, 2011).
Functionalized Bicyclo[3.1.0]hexanes Synthesis from Aucubin : Cachet et al. (2000) discussed the synthesis of functionalized bicyclo[3.1.0]hexanes from iodolactone, a compound related to iodocyclopentane (Cachet et al., 2000).
Pharmacokinetics and Metabolism of 4'-Iodo-4'-Deoxy-Doxorubicin : Robert et al. (1992) studied the pharmacokinetics and metabolism of 4'-iodo-4'-deoxy-doxorubicin, highlighting the medical applications of iodinated compounds similar to iodocyclopentane (Robert et al., 1992).
All-Carbon Disubstituted Bicyclo[1.1.1]pentanes Synthesis by Kumada Cross-Coupling : Nugent et al. (2020) reported on the synthesis of 1,3-disubstituted bicyclo[1.1.1]pentanes using 1-iodo-bicyclo[1.1.1]pentanes, indicating the versatility of iodocyclopentane derivatives in drug design (Nugent et al., 2020).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
iodocyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9I/c6-5-3-1-2-4-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEBAZIVZVIQEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061775 | |
| Record name | Cyclopentane, iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iodocyclopentane | |
CAS RN |
1556-18-9 | |
| Record name | Iodocyclopentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1556-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentane, iodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001556189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodocyclopentane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6071 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopentane, iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclopentane, iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iodocyclopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.829 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






